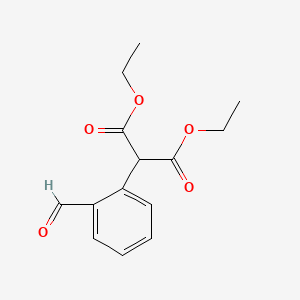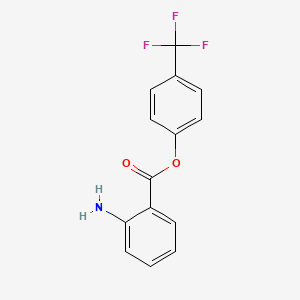
1-(4-Ethoxy-3-methoxyphenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Ethoxy-3-methoxyphenyl)propan-2-one is an organic compound with the molecular formula C12H16O3 It is a derivative of acetophenone and contains both ethoxy and methoxy substituents on the aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
1-(4-Ethoxy-3-methoxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 4-ethoxy-3-methoxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds via an aldol condensation followed by dehydration to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
化学反応の分析
Types of Reactions
1-(4-Ethoxy-3-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogens or other substituents onto the aromatic ring.
科学的研究の応用
1-(4-Ethoxy-3-methoxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 1-(4-ethoxy-3-methoxyphenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where the aromatic ring acts as a nucleophile and reacts with electrophiles. This process can lead to the formation of various substituted derivatives, which may exhibit different biological activities .
類似化合物との比較
Similar Compounds
1-(4-Hydroxy-3-methoxyphenyl)propan-2-one:
1-(4-Methoxyphenyl)propan-2-one:
Uniqueness
1-(4-Ethoxy-3-methoxyphenyl)propan-2-one is unique due to the presence of both ethoxy and methoxy groups on the aromatic ring. This combination of substituents can influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs .
特性
分子式 |
C12H16O3 |
|---|---|
分子量 |
208.25 g/mol |
IUPAC名 |
1-(4-ethoxy-3-methoxyphenyl)propan-2-one |
InChI |
InChI=1S/C12H16O3/c1-4-15-11-6-5-10(7-9(2)13)8-12(11)14-3/h5-6,8H,4,7H2,1-3H3 |
InChIキー |
ADHCSWSBGUURFV-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1)CC(=O)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 6-amino-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B11924925.png)
![Methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11924934.png)




![[(1E)-4-Hydroxybut-1-en-1-yl]boronic acid](/img/structure/B11924970.png)







